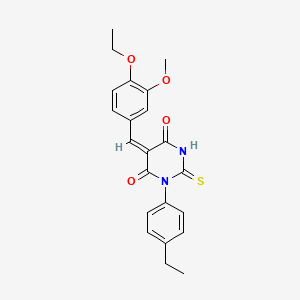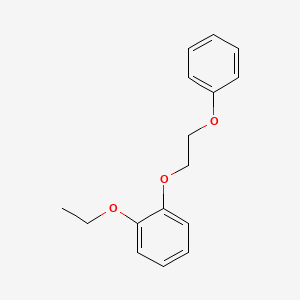
1-ethoxy-2-(2-phenoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2-(2-phenoxyethoxy)benzene, also known as EPEB, is a chemical compound that has been studied for its potential applications in scientific research. EPEB is a benzene derivative that contains two phenoxyethoxy groups and one ethoxy group.
Mécanisme D'action
The mechanism of action of 1-ethoxy-2-(2-phenoxyethoxy)benzene is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-ethoxy-2-(2-phenoxyethoxy)benzene has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-ethoxy-2-(2-phenoxyethoxy)benzene has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. 1-ethoxy-2-(2-phenoxyethoxy)benzene has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethoxy-2-(2-phenoxyethoxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. However, 1-ethoxy-2-(2-phenoxyethoxy)benzene also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 1-ethoxy-2-(2-phenoxyethoxy)benzene. One area of interest is the development of 1-ethoxy-2-(2-phenoxyethoxy)benzene as a drug candidate for the treatment of cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Additionally, 1-ethoxy-2-(2-phenoxyethoxy)benzene may have potential as a tool for studying the role of oxidative stress and inflammation in disease.
Méthodes De Synthèse
1-ethoxy-2-(2-phenoxyethoxy)benzene can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with phenol to form 2-phenoxyethanol. This is followed by the reaction of 2-phenoxyethanol with potassium tert-butoxide to form potassium 2-phenoxyethoxide. The final step involves the reaction of potassium 2-phenoxyethoxide with 1-bromo-2-ethoxybenzene to form 1-ethoxy-2-(2-phenoxyethoxy)benzene.
Applications De Recherche Scientifique
1-ethoxy-2-(2-phenoxyethoxy)benzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-ethoxy-2-(2-phenoxyethoxy)benzene has been shown to have anticancer activity in vitro and in vivo, and has also been found to have potential as a neuroprotective agent.
Propriétés
IUPAC Name |
1-ethoxy-2-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-17-15-10-6-7-11-16(15)19-13-12-18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKKFXYEOZPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)acetamide trifluoroacetate](/img/structure/B5197203.png)
![4-[(2-methyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5197234.png)
![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)
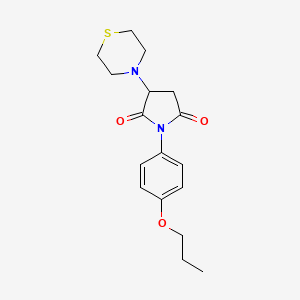
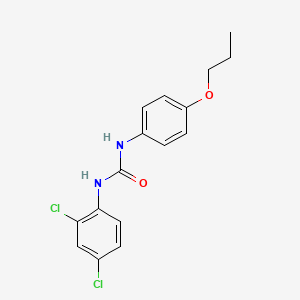
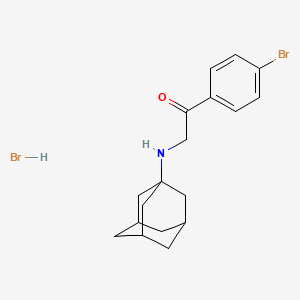
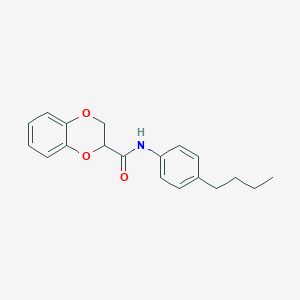
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)
